molecular formula C13H16N4O B2670762 4-(4-Piperidin-2-yltriazol-1-yl)phenol CAS No. 2138013-94-0

4-(4-Piperidin-2-yltriazol-1-yl)phenol

Cat. No.: B2670762
CAS No.: 2138013-94-0
M. Wt: 244.298
InChI Key: SPLCTMHJIKNAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Piperidin-2-yltriazol-1-yl)phenol is a chemical compound that features a piperidine ring, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidin-2-yltriazol-1-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions or through cyclization of appropriate precursors.

    Introduction of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions or by using phenol derivatives as starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Piperidin-2-yltriazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Piperidin-2-yltriazol-1-yl)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Piperidin-1-yltriazol-1-yl)phenol
  • 4-(4-Piperidin-3-yltriazol-1-yl)phenol
  • 4-(4-Piperidin-4-yltriazol-1-yl)phenol

Uniqueness

4-(4-Piperidin-2-yltriazol-1-yl)phenol is unique due to the specific position of the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This positional variation can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

4-(4-piperidin-2-yltriazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-11-6-4-10(5-7-11)17-9-13(15-16-17)12-3-1-2-8-14-12/h4-7,9,12,14,18H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLCTMHJIKNAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN(N=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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